molecular formula C14H9FN2OS B7815128 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B7815128
M. Wt: 272.30 g/mol
InChI Key: XPXQOGXFHLZYGP-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C14H9FN2OS and its molecular weight is 272.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Biological Activity : A derivative of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde was synthesized and showed antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Hamed et al., 2020).
  • Pyrazoline Derivatives and Antimicrobial Properties : Another study synthesized pyrazoline derivatives and examined their antimicrobial activities, highlighting the compound's potential in this area (Abdel-Wahab et al., 2012).

Synthesis and Characterization

  • Crystal Structure Analysis : The crystal structure of related pyrazole compounds has been determined, providing insight into the molecular configuration which is essential for understanding its potential applications (Loh et al., 2013).
  • Microwave-Assisted Synthesis : Innovative synthesis methods like microwave-assisted synthesis have been employed to create derivatives of this compound, showing the versatility and adaptability in its synthesis (Ashok et al., 2016).

Molecular Docking and Optical Properties

  • Molecular Docking Studies : Research has been conducted on the molecular docking properties of derivatives, which can be critical in drug design and development (Mary et al., 2015).
  • Optical and Structural Properties : Studies have also focused on the compound's infrared spectrum, structural and optical properties, which are important for potential applications in materials science (Mary et al., 2015).

Fluorescent Properties

  • Development of Fluorescent Dyes : The compound has been used in the development of fluorescent dyes, indicating its utility in imaging and diagnostic applications (Wrona-Piotrowicz et al., 2022).

Antimicrobial Synthesis

  • Synthesis of Schiff Bases for Antimicrobial Activity : Schiff bases derived from pyrazole derivatives, including this compound, have shown antimicrobial activity, further supporting its potential in antimicrobial agent development (Mistry et al., 2016).

properties

IUPAC Name

1-(4-fluorophenyl)-3-thiophen-2-ylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2OS/c15-11-3-5-12(6-4-11)17-8-10(9-18)14(16-17)13-2-1-7-19-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXQOGXFHLZYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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